N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide
N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1021551
InChI:
InChI=1S/C17H13BrN4O5/c1-9-6-7-10-14(15(9)18)16(17(24)19-10)21-20-13(23)8-27-12-5-3-2-4-11(12)22(25)26/h2-7H,8H2,1H3,(H,20,23)(H,19,21,24)
SMILES:
CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br
Molecular Formula:
C17H13BrN4O5
Molecular Weight:
433.2 g/mol
N'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide
CAS No.:
Cat. No.: VC1021551
Molecular Formula: C17H13BrN4O5
Molecular Weight: 433.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13BrN4O5 |
|---|---|
| Molecular Weight | 433.2 g/mol |
| IUPAC Name | N//'-(4-bromo-5-methyl-2-oxoindol-3-yl)-2-(2-nitrophenoxy)acetohydrazide |
| Standard InChI | InChI=1S/C17H13BrN4O5/c1-9-6-7-10-14(15(9)18)16(17(24)19-10)21-20-13(23)8-27-12-5-3-2-4-11(12)22(25)26/h2-7H,8H2,1H3,(H,20,23)(H,19,21,24) |
| Standard InChI Key | UOCVTEFMBCTNDH-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br |
| SMILES | CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br |
| Canonical SMILES | CC1=C(C2=C(C(=O)N=C2C=C1)NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator